

Application Notes and Protocols: Bis(2-pyridyl) Ketone Derivatives in Ethylene Polymerization

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Compound of Interest

Compound Name: *Bis(2-pyridyl) ketone*

Cat. No.: *B098436*

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Introduction

While **bis(2-pyridyl) ketone** itself is a versatile ligand in coordination chemistry, its direct application in ethylene polymerization is not widely reported. However, its structural motif is the foundation for a highly significant and extensively researched class of catalysts based on its imine derivatives: the 2,6-bis(imino)pyridyl (PDI) ligands. These tridentate ligands, when complexed with late transition metals such as iron and cobalt, form some of the most active catalysts for ethylene polymerization.^{[1][2]}

These catalyst systems, typically activated by methylaluminoxane (MAO), can produce highly linear polyethylene with a wide range of molecular weights, from waxes to ultra-high-molecular-weight polyethylene (UHMWPE).^[3] The catalytic activity and the properties of the resulting polymer are highly tunable by modifying the steric and electronic properties of the aryl groups on the imine nitrogen atoms.^[1] This document provides an overview of the application of these bis(imino)pyridyl metal catalysts in ethylene polymerization, including quantitative data, detailed experimental protocols, and workflow diagrams.

Data Presentation: Catalyst Performance

The performance of bis(imino)pyridyl iron and cobalt catalysts for ethylene polymerization is summarized below. The data highlights the influence of the ligand structure and metal center on catalytic activity and the molecular weight of the polyethylene produced.

Table 1: Performance of Bis(imino)pyridyl Iron(II) Catalysts in Ethylene Polymerization

Pre-catalyst (Ligand Substituents, R)	Co-catalyst	Temp. (°C)	Pressure (bar)	Activity (g PE / (mmol·h·bar))	Mw (g/mol)	PDI (Mw/Mn)	Ref.
2,6-diisopropylphenyl (ketimine)	MAO	50	10	20600	247,000	2.5	[4]
2,6-dimethylphenyl (ketimine)	MAO	35	-	-	-	Narrow	[5]
2,6-diisopropylphenyl (aldimine)	MAO	50	10	1500	611,000	2.9	[4]
2-methylphenyl (ketimine)	MAO	25	-	High	Oligomers	-	[6]
2,4,6-trimethylphenyl (ketimine)	MAO	50	10	10500	230,000	2.7	[4]
2-t-butylphenyl	MAO	25	-	Moderate	High MW PE	Unimodal	[6]

(ketimine
)

Ketimine ligands are derived from 2,6-diacetylpyridine, while aldimine ligands are derived from 2,6-pyridinedicarboxaldehyde. Ketimine-based iron catalysts are generally an order of magnitude more active than their aldimine counterparts.^{[4][7]}

Table 2: Performance of Bis(imino)pyridyl Cobalt(II) Catalysts in Ethylene Polymerization

Pre-catalyst (Ligand Substituents, R)	Co-catalyst	Temp. (°C)	Pressure (bar)	Activity (g PE / (mmol·h ·bar))	Mw (g/mol)	PDI (Mw/Mn)	Ref.
2,6-diisopropylphenyl (ketimine)	MAO	50	10	1740	14,000	2.4	[4]
2,4,6-trimethylphenyl (ketimine)	MAO	50	10	450	21,000	2.2	[4]
2,6-dimethylphenyl (ketimine)	MAO	35	-	-	Low MW	Narrow	[5]
Unsymmetrical Fluoro-substituted	MAO/MMAO	60	-	up to 1.32 x 10 ⁷ g/(mol·h)	up to 8,230	Narrow	[8]

Generally, iron-based catalysts exhibit higher activity compared to the analogous cobalt systems.[4] The strategic incorporation of bulky substituents on the aryl rings is crucial for achieving optimal catalytic activity.

Experimental Protocols

The following are generalized protocols for the synthesis of bis(imino)pyridyl ligands, their metal complexes, and their use in ethylene polymerization.

Protocol 1: Synthesis of 2,6-Bis(imino)pyridyl Ligands

This protocol describes the condensation reaction to form the PDI ligand.

Materials:

- 2,6-diacetylpyridine (1 equivalent)
- Substituted aniline (e.g., 2,6-diisopropylaniline) (2.2 equivalents)
- p-toluenesulfonic acid (catalytic amount)
- Toluene or Tetraethyl silicate
- Standard glassware for reflux under inert atmosphere (Schlenk line)

Procedure:

- To a Schlenk flask equipped with a magnetic stirrer and reflux condenser, add 2,6-diacetylpyridine, the substituted aniline, and a catalytic amount of p-toluenesulfonic acid.
- Add dry toluene to the flask to dissolve the reagents.
- Place the flask under an inert atmosphere (Nitrogen or Argon).
- Heat the mixture to reflux (approx. 110-150°C depending on the solvent) for 5-24 hours. The progress of the reaction can be monitored by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the solvent under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane), to yield the pure bis(imino)pyridyl ligand.
- Characterize the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: Synthesis of Bis(imino)pyridyl Metal Dichloride Pre-catalysts (M = Fe, Co)

Materials:

- Bis(imino)pyridyl ligand (1 equivalent)
- Iron(II) chloride (anhydrous) or Cobalt(II) chloride (anhydrous) (1 equivalent)
- Dry solvent (e.g., n-butanol, THF, or acetonitrile)
- Standard glassware for reaction under inert atmosphere

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve the bis(imino)pyridyl ligand in the chosen dry solvent.
- In a separate Schlenk flask, prepare a slurry of the anhydrous metal dichloride in the same dry solvent.
- Slowly add the ligand solution to the metal salt slurry at room temperature with vigorous stirring.
- A color change is typically observed as the complex forms.
- Stir the reaction mixture at room temperature for 12-24 hours.
- The resulting solid pre-catalyst is collected by filtration under inert atmosphere.

- Wash the solid with a small amount of fresh solvent and then with a non-polar solvent like pentane or hexane to remove any unreacted starting materials.
- Dry the complex under vacuum.
- The structure and purity can be confirmed by elemental analysis and, if suitable crystals are obtained, by single-crystal X-ray diffraction.[4][8]

Protocol 3: Ethylene Polymerization

Materials:

- Bis(imino)pyridyl metal dichloride pre-catalyst
- Methylaluminoxane (MAO) solution in toluene (co-catalyst)
- High-purity ethylene gas
- Dry, deoxygenated toluene (polymerization solvent)
- A high-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
- Quenching solution (e.g., acidified methanol)

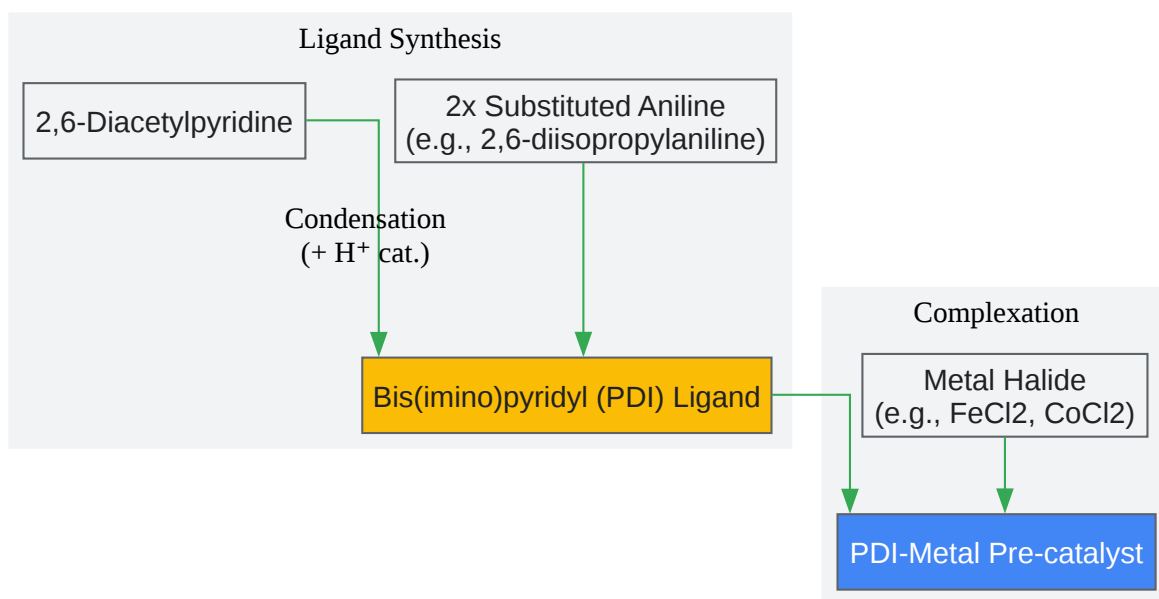
Procedure:

- Thoroughly dry and purge the polymerization reactor with nitrogen or argon.
- Introduce a specific volume of dry toluene into the reactor.
- Pressurize the reactor with ethylene to the desired pressure and stir to saturate the solvent, ensuring the temperature is stabilized at the target value.
- In a glovebox, prepare a solution or slurry of the pre-catalyst in a small amount of toluene.
- Inject the required amount of MAO solution into the reactor via a syringe or injection port.
- Rapidly inject the pre-catalyst solution/slurry into the reactor to initiate polymerization.

- Maintain constant ethylene pressure and temperature for the desired reaction time (e.g., 5-60 minutes). Monitor the ethylene uptake to follow the reaction kinetics.
- After the specified time, stop the ethylene feed and vent the reactor.
- Quench the reaction by carefully adding acidified methanol. This will deactivate the catalyst and precipitate the polyethylene.
- Collect the polymer by filtration, wash it thoroughly with methanol and then water, and dry it in a vacuum oven at 60-80°C to a constant weight.
- Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight (Mw) and Polydispersity Index (PDI), and Differential Scanning Calorimetry (DSC) for melting temperature (Tm).

Visualizations

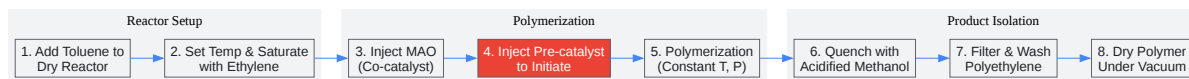
Diagram 1: Synthesis of Bis(imino)pyridyl Metal Catalysts



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Caption: General synthesis scheme for PDI-metal pre-catalysts.

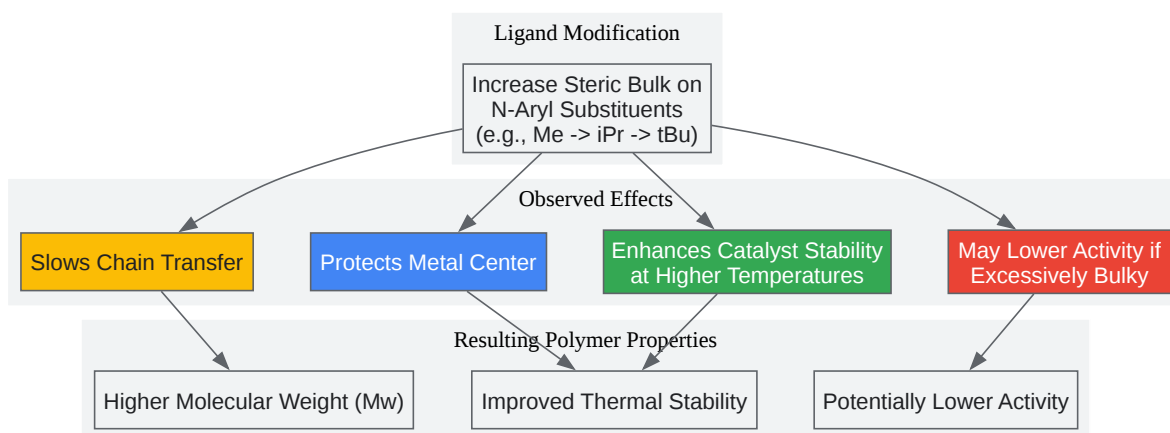
Diagram 2: Ethylene Polymerization Workflow



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Caption: Experimental workflow for ethylene polymerization.

Diagram 3: Influence of Ligand Structure on Performance



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Caption: Effect of ligand steric bulk on catalyst performance.

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